molecular formula C21H24N4O2S2 B4302428 N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA

N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA

Cat. No.: B4302428
M. Wt: 428.6 g/mol
InChI Key: PNVDEOGVBCRFHS-UHFFFAOYSA-N
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Description

N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two thiourea groups attached to a propane-1,2-diyl backbone, with each thiourea group further substituted with a 4-acetylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] typically involves the reaction of propane-1,2-diamine with 4-acetylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve propane-1,2-diamine in ethanol.
  • Add 4-acetylphenyl isothiocyanate to the solution.
  • Reflux the reaction mixture for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Industrial production of N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] undergoes various chemical reactions, including:

    Oxidation: The thiourea groups can be oxidized to form sulfonyl derivatives.

    Reduction: The acetyl groups can be reduced to form corresponding alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonyl derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea groups can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. The acetylphenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’‘’-propane-1,2-diylbis[N-(4-methylphenyl)(thiourea)]
  • N’,N’‘’-propane-1,2-diylbis[N-(4-chlorophenyl)(thiourea)]
  • N’,N’‘’-propane-1,2-diylbis[N-(4-nitrophenyl)(thiourea)]

Uniqueness

N’,N’‘’-propane-1,2-diylbis[N-(4-acetylphenyl)(thiourea)] is unique due to the presence of acetyl groups, which impart distinct chemical and biological properties. The acetyl groups enhance the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-[(4-acetylphenyl)carbamothioylamino]propan-2-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-13(23-21(29)25-19-10-6-17(7-11-19)15(3)27)12-22-20(28)24-18-8-4-16(5-9-18)14(2)26/h4-11,13H,12H2,1-3H3,(H2,22,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVDEOGVBCRFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC1=CC=C(C=C1)C(=O)C)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA
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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA
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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA
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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA
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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA
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N'-(2-{[(4-ACETYLANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-ACETYLPHENYL)THIOUREA

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